[3-(2-chlorophenyl)-5-[(E)-2-[3-(2-chlorophenyl)-4-morpholin-4-yl-[1,2]oxazolo[4,5-c]pyridin-7-yl]ethenyl]-1,2-oxazol-4-yl]-morpholin-4-ylmethanone
Overview
Description
[3-(2-chlorophenyl)-5-[(E)-2-[3-(2-chlorophenyl)-4-morpholin-4-yl-[1,2]oxazolo[4,5-c]pyridin-7-yl]ethenyl]-1,2-oxazol-4-yl]-morpholin-4-ylmethanone is a useful research compound. Its molecular formula is C32H27Cl2N5O5 and its molecular weight is 632.5 g/mol. The purity is usually 95%.
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Scientific Research Applications
Anticancer Research
A review article by Sugita et al. (2017) explored the tumor specificity and keratinocyte toxicity of various synthesized compounds, including 3-styrylchromones and 3-styryl-2H-chromenes, which showed high tumor specificity with minimal toxicity to normal cells. The apoptotic cell death induced by these compounds in human oral squamous cell carcinoma cells was linked to the down-regulation of the glycerophospholipid pathway, suggesting a potential application in developing anticancer drugs with reduced side effects (Sugita et al., 2017).
Synthesis of Medicinal Compounds
Saeed et al. (2017) provided an overview of the synthetic methodologies for (S)-clopidogrel, an antiplatelet drug, highlighting the importance of chemical modifications to enhance pharmaceutical activities. This review underscores the significance of structural modifications in developing effective therapeutic agents (Saeed et al., 2017).
Antitubercular Activity
Asif (2014) evaluated the antitubercular activity of various derivatives, including 2-isonicotinoylhydrazinecarboxamide and 1-(7-chloroquinolin-4-yl)-2-(heteroaromatic) methylene hydrazone derivatives. These compounds displayed significant activity against M. tuberculosis and non-tuberculous mycobacteria, indicating their potential as leads for developing new antitubercular agents (Asif, 2014).
Chemical and Biological Properties of Azoles
Abdurakhmanova et al. (2018) reviewed the synthesis, chemical, and biological properties of 4-phosphorylated derivatives of 1,3-azoles, demonstrating their diverse biological activities. This highlights the therapeutic potential of azole derivatives in various medical applications (Abdurakhmanova et al., 2018).
Pharmacological Interest of Morpholine and Pyrans Derivatives
Asif and Imran (2019) discussed the pharmacological profiles of morpholine and pyran derivatives, emphasizing their significance in designing novel compounds with diverse therapeutic activities. This review indicates the broad applicability of these structural motifs in drug development (Asif & Imran, 2019).
Properties
IUPAC Name |
[3-(2-chlorophenyl)-5-[(E)-2-[3-(2-chlorophenyl)-4-morpholin-4-yl-[1,2]oxazolo[4,5-c]pyridin-7-yl]ethenyl]-1,2-oxazol-4-yl]-morpholin-4-ylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H27Cl2N5O5/c33-23-7-3-1-5-21(23)28-26(32(40)39-13-17-42-18-14-39)25(43-36-28)10-9-20-19-35-31(38-11-15-41-16-12-38)27-29(37-44-30(20)27)22-6-2-4-8-24(22)34/h1-10,19H,11-18H2/b10-9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMIQBSVVLXDAAO-MDZDMXLPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C(C3=C2C(=NO3)C4=CC=CC=C4Cl)C=CC5=C(C(=NO5)C6=CC=CC=C6Cl)C(=O)N7CCOCC7 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=NC=C(C3=C2C(=NO3)C4=CC=CC=C4Cl)/C=C/C5=C(C(=NO5)C6=CC=CC=C6Cl)C(=O)N7CCOCC7 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H27Cl2N5O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
632.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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